![molecular formula C15H13N5O5 B12426617 [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and versatility in chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with benzotriazole to yield the desired benzotriazole derivative. This intermediate is then subjected to further reactions to introduce the oxoethyl and nitrate groups under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile introduced .
科学的研究の応用
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways. These interactions contribute to its observed biological activities, such as antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and plastics.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Utilized as a UV stabilizer in various materials.
2-(2-Benzotriazolyl)-4-methylphenol: Employed in the protection of polymers and coatings from UV degradation
Uniqueness
The presence of the methoxyphenyl group and the nitrate moiety provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C15H13N5O5 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC名 |
[2-[[2-(4-methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate |
InChI |
InChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21) |
InChIキー |
KIZBIVUBRVKWJX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


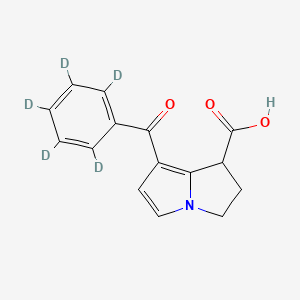
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
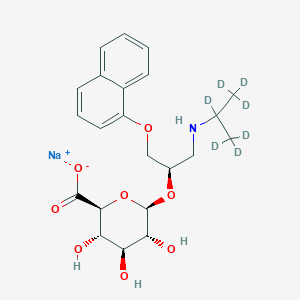
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
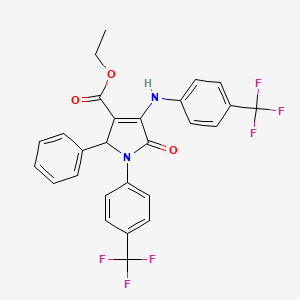
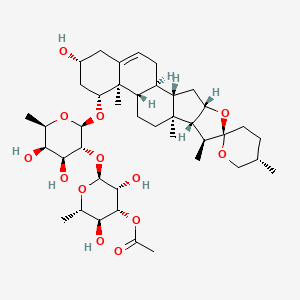
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
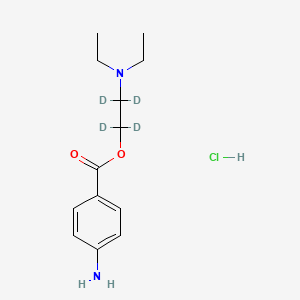
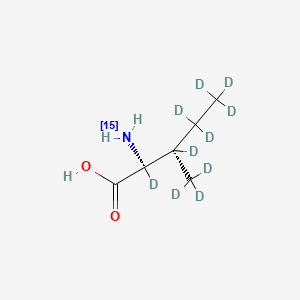
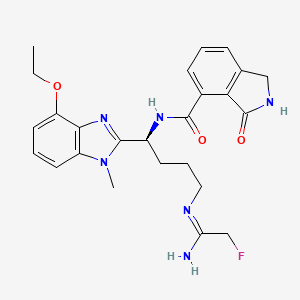
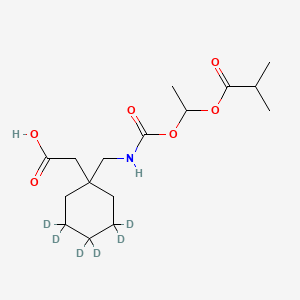
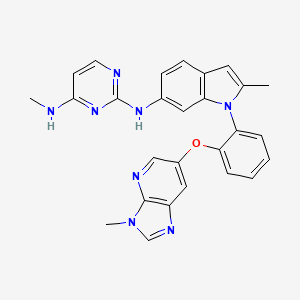
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
